molecular formula C13H9Cl2N5O2S B12222041 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12222041
M. Wt: 370.2 g/mol
InChI Key: KEBBNEXYBVFSEU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and two chlorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized forms of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring.

Scientific Research Applications

2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C13H9Cl2N5O2S

Molecular Weight

370.2 g/mol

IUPAC Name

2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N5O2S/c14-9-4-5-12(15)13(6-9)23(21,22)17-10-2-1-3-11(7-10)20-8-16-18-19-20/h1-8,17H

InChI Key

KEBBNEXYBVFSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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